molecular formula C21H24ClN3O4 B6543329 N-[4-({2-[2-(4-chlorophenoxy)acetamido]ethyl}carbamoyl)phenyl]-2-methylpropanamide CAS No. 1021219-71-5

N-[4-({2-[2-(4-chlorophenoxy)acetamido]ethyl}carbamoyl)phenyl]-2-methylpropanamide

Cat. No. B6543329
CAS RN: 1021219-71-5
M. Wt: 417.9 g/mol
InChI Key: ZOIOTPHJQUMZLK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a chlorophenoxy group, which is common in many herbicides and pharmaceuticals . It also contains an acetamido group, which is found in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Typically, compounds with acetamido groups can undergo reactions such as hydrolysis, reduction, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-14(2)20(27)25-17-7-3-15(4-8-17)21(28)24-12-11-23-19(26)13-29-18-9-5-16(22)6-10-18/h3-10,14H,11-13H2,1-2H3,(H,23,26)(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIOTPHJQUMZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)-4-isobutyramidobenzamide

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